N-(2-Methyl-1,3-thiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
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Overview
Description
N-(2-Methyl-1,3-thiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a complex organic compound that features a thiazole ring and a tetrahydroquinazoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-1,3-thiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the formation of the tetrahydroquinazoline structure. The final step involves coupling these two moieties under specific reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-1,3-thiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
N-(2-Methyl-1,3-thiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-Methyl-1,3-thiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets. This compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methyl-1,3-thiazol-5-yl)methyl]piperidine-3-carboxamide
- 2-(Thiazol-2-ylimino)thiazolidin-4-one
Uniqueness
N-(2-Methyl-1,3-thiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is unique due to its combined thiazole and tetrahydroquinazoline structures, which confer specific chemical and biological properties. This makes it distinct from other similar compounds that may only contain one of these moieties .
Properties
IUPAC Name |
N-(2-methyl-1,3-thiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-8-14-6-11(19-8)17-13(18)12-9-4-2-3-5-10(9)15-7-16-12/h6-7H,2-5H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGSGFVBRYAQOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)NC(=O)C2=NC=NC3=C2CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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